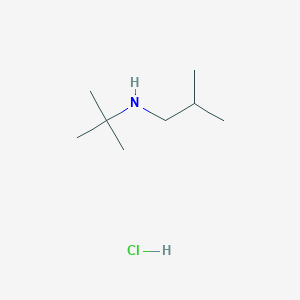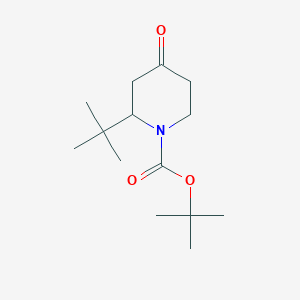
3,4-Dihydro-2(1H)-isoquinolinyl(2-piperidinyl)-methanone hydrochloride
Overview
Description
3,4-Dihydro-2(1H)-isoquinolinyl(2-piperidinyl)-methanone hydrochloride (DIPM-HCl) is an organic compound that is widely used in laboratory experiments as a reagent and a catalyst. It is an important intermediate in the synthesis of a variety of pharmaceuticals, including antibiotics, anti-inflammatory drugs, and other drugs. DIPM-HCl is also used in the production of dyes and pigments, and in the synthesis of a variety of organic compounds.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis Techniques : The synthesis of related compounds like 3,4-Dihydro-5-hydroxy-1(2H)-isoquinolinone is achieved through multi-step reactions, providing insights into the synthetic routes that could be applicable to 3,4-Dihydro-2(1H)-isoquinolinyl(2-piperidinyl)-methanone hydrochloride (Huang Wei-yi, 2006).
Crystal Structure Analysis : Studies on compounds like 3′-(4-Methoxyphenyl)-2-Phenyl-4′-(4-Ethoxyphenyl)-1,2-Dihydro-4H,4′H-Spiro [Isoquinoline-3,5′-Isoxazol]-4-One, which have structural similarities, provide insights into the crystal structures, which can be vital for understanding the physical and chemical properties of this compound (Akkurt et al., 2010).
Biological and Medicinal Applications
- Potential as Therapeutic Agents : Compounds like 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone have been synthesized and characterized for their potential as therapeutic agents, indicating a similar potential for this compound in medical research (Bonilla-Castañeda et al., 2022).
Chemical Reactions and Properties
Chemical Reactivity : Research on related compounds, such as the nucleophilic cleavage in substituted thieno[2,3-d]pyrimidines, provides insights into the chemical reactivity of this compound, which can be critical for its applications in various chemical processes (Zadorozhny, 2012).
Complex Formation in Chemistry : Studies on ruthenium-chelated non-innocent bis(heterocyclo)methanides, involving compounds with structural elements similar to this compound, shed light on its potential to form complex compounds, which can be important in materials science and catalysis (Panda et al., 2019).
properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(piperidin-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O.ClH/c18-15(14-7-3-4-9-16-14)17-10-8-12-5-1-2-6-13(12)11-17;/h1-2,5-6,14,16H,3-4,7-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGUYCXJHRTHQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCC3=CC=CC=C3C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[Isopropyl(methyl)amino]acetone hydrochloride](/img/structure/B1442277.png)


![3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid](/img/structure/B1442280.png)




![(S)-(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol](/img/structure/B1442292.png)

